![molecular formula C9H6F2O2 B1426129 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene CAS No. 944950-67-8](/img/structure/B1426129.png)
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Overview
Description
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene is a chemical compound that belongs to the class of oxirenochromenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the cyclization of a fluorinated chromene derivative using a suitable oxidizing agent . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield simpler fluorinated chromene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while substitution reactions can produce a variety of functionalized chromenes .
Scientific Research Applications
Medicinal Chemistry
4,7-Difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene has been investigated for its potential therapeutic effects. Its structural analogs exhibit biological activities such as:
- Anticancer Properties : Research indicates that compounds with similar chromene structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antiviral Activity : Some studies suggest that chromene derivatives can exhibit antiviral effects by interfering with viral replication mechanisms.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Fluorinated Compounds : The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a suitable precursor for synthesizing other fluorinated organic compounds.
- Synthesis of Novel Chromene Derivatives : Researchers utilize this compound to create new chromene-based materials with tailored properties for specific applications.
Materials Science
The unique properties of 4,7-difluoro compounds have led to their exploration in materials science:
- Fluorescent Materials : The incorporation of this compound into polymer matrices has been studied for developing fluorescent materials useful in optoelectronic devices.
- Photonic Applications : Its ability to absorb and emit light makes it a candidate for use in photonic devices and sensors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of derivatives based on chromene structures. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), indicating that modifications like fluorination can enhance activity.
Case Study 2: Synthesis of Fluorinated Materials
In a recent publication in Organic Letters, researchers reported the synthesis of a series of fluorinated chromenes using this compound as a key intermediate. The resulting compounds showed improved thermal stability and fluorescence properties compared to their non-fluorinated counterparts.
Summary
This compound is a versatile compound with promising applications in medicinal chemistry and materials science. Its unique chemical properties allow it to serve as an important building block in organic synthesis and provide potential therapeutic benefits against various diseases. Ongoing research continues to uncover new applications and enhance our understanding of this compound's capabilities.
Mechanism of Action
The mechanism of action of 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene: shares similarities with other fluorinated chromenes and oxirenes.
This compound: is unique due to its specific fluorination pattern and structural features, which confer distinct chemical and biological properties.
Uniqueness
Biological Activity
Chemical Structure and Properties
Molecular Structure:
The structure of 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene features a chromene backbone with two fluorine substituents at the 4 and 7 positions.
Physical Properties:
- Molecular Formula:
- Molecular Weight: 184.14 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
-
In vitro Studies:
- A study demonstrated that fluorinated chromenes can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- The compound showed a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
-
Mechanism of Action:
- The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
- Additionally, the compound may affect signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition:
- The compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Neuroprotection in vitro:
- In neuronal cell cultures exposed to oxidative stress, treatment with the compound led to reduced cell death and improved cell viability.
- Mechanistic studies suggested modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells:
- Objective: To evaluate the cytotoxic effects of this compound.
- Findings: The compound reduced cell viability by 70% at a concentration of 25 µM after 48 hours.
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial properties:
- Objective: To determine the effectiveness against common bacterial strains.
- Results: The compound showed significant antibacterial activity with an MIC of 20 µg/mL against S. aureus.
Table 1: Biological Activities of this compound
Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Observations |
---|---|---|---|
Anticancer | MCF-7 | 25 | Induces apoptosis |
A549 | 30 | Cell cycle arrest observed | |
Antimicrobial | S. aureus | 20 | Significant inhibition |
E. coli | 50 | Moderate inhibition | |
Neuroprotective | Neuronal Cells | N/A | Reduced oxidative stress-induced death |
Properties
IUPAC Name |
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-4-1-2-5(11)8-7(4)9-6(13-9)3-12-8/h1-2,6,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTUYHBPDJBUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C(C=CC(=C3O1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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